2-[(4-Phenoxybutanoyl)amino]benzamide
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Overview
Description
2-(4-Phenoxybutanamido)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse biological activities. This compound is characterized by the presence of a phenoxybutanamido group attached to the benzamide core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenoxybutanamido)benzamide typically involves the condensation of 4-phenoxybutanoic acid with 2-aminobenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2-(4-phenoxybutanamido)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxybutanamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the phenoxy group.
Scientific Research Applications
2-(4-Phenoxybutanamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(4-phenoxybutanamido)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Known for its role as a zinc-binding group in histone deacetylase inhibitors.
4-Phenoxybutanoic Acid: Used as a precursor in the synthesis of various organic compounds.
Benzamide: The simplest amide derivative of benzoic acid, widely used in pharmaceuticals.
Uniqueness
2-(4-Phenoxybutanamido)benzamide is unique due to the presence of both the phenoxybutanamido and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(4-phenoxybutanoylamino)benzamide |
InChI |
InChI=1S/C17H18N2O3/c18-17(21)14-9-4-5-10-15(14)19-16(20)11-6-12-22-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H2,18,21)(H,19,20) |
InChI Key |
QSMXCBLORUGNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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